3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
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Overview
Description
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide (DBHB) is a hydrazide derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Scientific Research Applications
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its applications in materials science, such as its use as a corrosion inhibitor and as a dye for textiles. It has also been investigated for its potential to remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to be related to its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity and is well tolerated in animal studies. It has been shown to have a protective effect against oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, it has some limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Future Directions
There are several potential future directions for the study of 3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases. Another area of research could focus on its potential as a corrosion inhibitor for metal surfaces. Additionally, this compound could be further investigated for its potential to remove heavy metals from contaminated water. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its properties for various applications.
Synthesis Methods
3,5-di-tert-butyl-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized by the condensation reaction between 2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzohydrazide in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
properties
IUPAC Name |
3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKARUWPFIBLG-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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